(1R,2S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid
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Description
(1R,2S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound is part of a broader category of cyclopropane derivatives, which are of interest for their synthesis and structural properties. Cyclopropane rings, due to their strain and unique geometry, are valuable in exploring conformational dynamics and molecular interactions. For instance, the synthesis and X-ray study of cyclopropane derivatives demonstrate their potential in creating structurally diverse molecules with specific conformational properties, which are essential for designing molecules with targeted biological activities (Cetina et al., 2004).
Enantioselective Synthesis
The enantioselective synthesis of cyclopropane-containing compounds is crucial for the development of chiral molecules, which have applications in pharmaceuticals and materials science. Techniques for the diastereo- and enantioselective synthesis of such compounds enable the creation of molecules with specific optical properties, which is vital for their function in biological systems (Frick, Klassen, & Rapoport, 2005).
Biocatalytic Applications
Cyclopropane derivatives are also explored for their applications in biocatalysis. The asymmetric synthesis of such molecules using biocatalysts highlights the potential of enzymes in producing chiral molecules efficiently, which is a crucial aspect of green chemistry and sustainable pharmaceutical manufacturing processes (Shaozhou Zhu et al., 2018).
Material Science Applications
Furthermore, the structural properties of cyclopropane derivatives make them candidates for novel material development. Their incorporation into polymers or as part of nanomaterials can lead to materials with unique mechanical, optical, and electronic properties, which have applications in various industries ranging from electronics to biomedicine (B. Cousins et al., 2009).
Properties
IUPAC Name |
(1R,2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)17-9-12(17)10-21-20(24)25-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t12-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKBGSJZQUDYLA-SJKOYZFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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